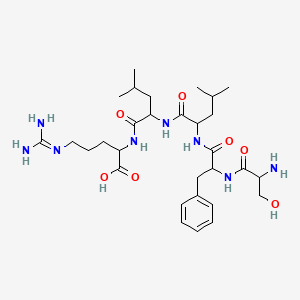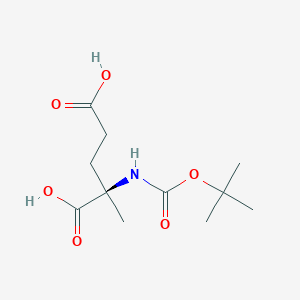
niobium;oxalic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium oxalate hydrate can be synthesized through hydrothermal treatment of niobium oxalate solution. The process involves heating the niobium oxalate solution at 200°C for 2 hours. The particle size of the resulting niobium oxide nanoparticles can be tuned by adjusting the niobium concentration in the solution . Another method involves the use of single-flow supercritical water treatment, which produces highly crystalline niobium pentoxide nanoparticles .
Industrial Production Methods
In industrial settings, niobium oxalate hydrate is often produced by dissolving niobic acid in an oxalic acid solution. The solution is then heated to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Niobium oxalate hydrate undergoes various chemical reactions, including thermal decomposition, complex formation, and oxidation-reduction reactions.
Common Reagents and Conditions
Thermal Decomposition: When heated, niobium oxalate hydrate starts to lose water at 125°C and fully decomposes at 630°C, forming niobium pentoxide.
Complex Formation: Niobium (V) can form complexes with hydroxy acids and oxalic acid.
Major Products Formed
Niobium Pentoxide: Formed through the thermal decomposition of niobium oxalate hydrate.
Sodium Niobate: Formed by heating niobium oxalate with sodium citrate.
Scientific Research Applications
Niobium oxalate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of niobium pentoxide and other niobium-based compounds.
Biology and Medicine: Niobium oxides are promising materials for applications in biomedicine, such as sensors and catalysts.
Industry: Utilized in the production of piezoelectric materials and as a solid acid catalyst and photocatalyst.
Mechanism of Action
The mechanism of action of niobium oxalate hydrate involves its thermal decomposition and complex formation abilities. During thermal decomposition, the compound loses water and decomposes into niobium pentoxide. This process is influenced by factors such as temperature and the presence of other reagents . The formation of complexes with hydroxy acids and oxalic acid allows niobium to exhibit unique properties that are not shown by the compounds of neighboring elements in the periodic table .
Comparison with Similar Compounds
Niobium oxalate hydrate can be compared with other niobium (V) compounds and oxalates:
Niobium Pentoxide: A common product formed from the decomposition of niobium oxalate hydrate.
Ammonium Niobium Oxalate: Similar in composition but includes ammonium ions.
Tantalum Oxalate: Forms similar complexes with hydroxy acids but has different properties compared to niobium oxalate.
Niobium oxalate hydrate stands out due to its ability to form complex structures and its applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H12NbO21 |
|---|---|
Molecular Weight |
561.10 g/mol |
IUPAC Name |
niobium;oxalic acid;hydrate |
InChI |
InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 |
InChI Key |
CRIYBCSTIVPHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13393905.png)


![sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13393918.png)

![[3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13393926.png)



![1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393938.png)
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B13393942.png)
![but-2-enedioic acid;N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13393948.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13393980.png)
